HDAC Isoform Selectivity vs. Pan-HDAC Inhibitors
TH34 exhibits a unique selectivity fingerprint: it inhibits HDAC6, HDAC8, and HDAC10 with low-micromolar IC50 values (4.6 µM, 1.9 µM, and 7.7 µM, respectively) but shows no substantial affinity for HDAC2 at concentrations up to 50 µM [1]. In contrast, the pan-HDAC inhibitor trichostatin A (TSA) potently inhibits all class I, II, and IV HDACs without discrimination (typical IC50 < 10 nM for HDAC1/2/3) [2]. This selectivity window allows TH34 to avoid the class I HDAC-mediated toxicities that limit the therapeutic index of pan-HDAC inhibitors in preclinical models [3].
| Evidence Dimension | HDAC isoform inhibition (IC50, µM) |
|---|---|
| Target Compound Data | HDAC6: 4.6 µM; HDAC8: 1.9 µM; HDAC10: 7.7 µM; HDAC2: >50 µM |
| Comparator Or Baseline | Trichostatin A (TSA): HDAC1/2/3 IC50 < 10 nM; inhibits all HDAC classes |
| Quantified Difference | TH34 shows >25-fold selectivity for HDAC8 over HDAC2; TSA shows no selectivity |
| Conditions | NanoBRET target engagement assay using full-length HDAC fusion proteins expressed in HeLa cells |
Why This Matters
For researchers seeking to dissect the HDAC8/10 signaling axis without confounding class I HDAC inhibition, TH34 is the only commercially available tool compound with this selectivity profile.
- [1] Kolbinger FR, et al. The HDAC6/8/10 inhibitor TH34 induces DNA damage-mediated cell death in human high-grade neuroblastoma cell lines. Arch Toxicol. 2018;92(8):2649-2664. doi:10.1007/s00204-018-2234-8. Figure 1c. View Source
- [2] Yoshida M, et al. Trichostatin A and trapoxin: novel chemical probes for the role of histone acetylation in chromatin structure and function. Bioessays. 1995;17(5):423-430. doi:10.1002/bies.950170510. View Source
- [3] Kolbinger FR, et al. The HDAC6/8/10 inhibitor TH34 induces DNA damage-mediated cell death in human high-grade neuroblastoma cell lines. Arch Toxicol. 2018;92(8):2649-2664. doi:10.1007/s00204-018-2234-8. View Source
